molecular formula C17H23N3O3S2 B2841058 1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2194845-50-4

1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2841058
CAS No.: 2194845-50-4
M. Wt: 381.51
InChI Key: XCCSIJAPZYKXOF-UHFFFAOYSA-N
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Description

1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of imidazole, piperidine, and thiophene moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiophene intermediates, followed by their coupling with the piperidine moiety. Key steps include:

    Formation of the Imidazole Intermediate: This step involves the reaction of 1-methylimidazole with a sulfonylating agent under controlled conditions to introduce the sulfonyl group.

    Synthesis of the Thiophene Intermediate: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.

    Coupling Reaction: The imidazole and thiophene intermediates are coupled with piperidine using a suitable coupling reagent, such as EDCI or DCC, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the imidazole and thiophene rings can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(2-thienyl)propan-1-one: Similar structure but with a different thiophene substitution pattern.

    1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(3-methylphenyl)propan-1-one: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both imidazole and thiophene rings allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-13-7-12-24-15(13)3-4-16(21)20-9-5-14(6-10-20)25(22,23)17-18-8-11-19(17)2/h7-8,11-12,14H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCSIJAPZYKXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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